![molecular formula C20H20F3NO6 B2846612 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate CAS No. 1794909-68-4](/img/structure/B2846612.png)
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a trifluoromethyl group, a carbamoyl group, and a trimethoxybenzoate group. The trifluoromethyl group is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom. The carbamoyl group consists of a carbonyl (a carbon double-bonded to an oxygen) adjacent to an amine (a nitrogen with hydrogens and/or alkyl groups). The trimethoxybenzoate group is a benzoate ester with three methoxy (OCH3) groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group is electron-withdrawing, which would impact the electronic structure of the molecule. The carbamoyl group can participate in hydrogen bonding, influencing the compound’s physical properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the trifluoromethyl group could potentially undergo nucleophilic aromatic substitution reactions . The carbamoyl group could participate in reactions with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The carbamoyl group could participate in hydrogen bonding, which could impact properties like boiling point and solubility .科学的研究の応用
Fluorinated Compounds in Materials Science
Fluorinated compounds like HFPO trimer-based alkyl triflate have been explored for their unique properties in fluorous chemistry, offering novel building blocks for the development of highly fluorinated materials. Such materials are valuable for their potential applications in creating fluorous ionic liquids and intermediates for fluorous carbenes, which have implications in material science and catalysis (Kysilka et al., 2008).
Carbazole Derivatives in Sensing and Electronics
Carbazole-based polymers have been investigated for their application in detecting explosives and as components in electronic devices. Novel fluorescent poly(2,7-carbazole) derivatives show promise in high recycled fluorescence quenching sensitivity, crucial for sensing applications like explosive detection, and offer unique properties for organic electronics and photonics (Nie et al., 2011).
Benzoate Derivatives in Agricultural Applications
Benzoate derivatives such as carbendazim and tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This approach aims to improve the efficiency of fungicides, reduce environmental toxicity, and provide controlled delivery systems for plant disease management (Campos et al., 2015).
将来の方向性
特性
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO6/c1-27-15-8-13(9-16(28-2)18(15)29-3)19(26)30-11-17(25)24-10-12-6-4-5-7-14(12)20(21,22)23/h4-9H,10-11H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKOGMODWJIKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

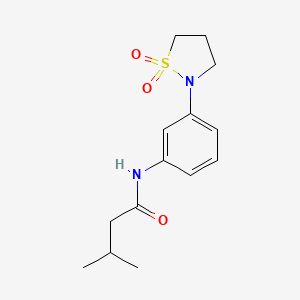
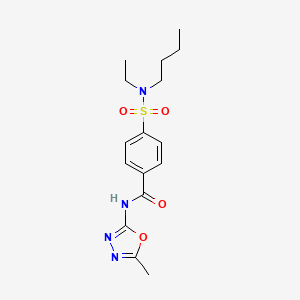
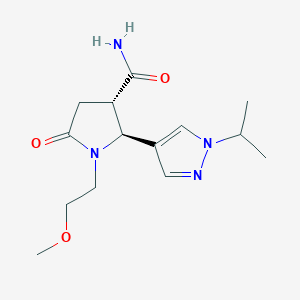
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2846535.png)
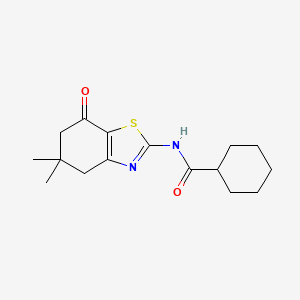
![5-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2846539.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2846541.png)
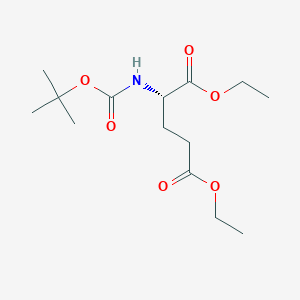
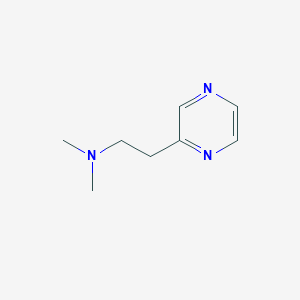
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide](/img/structure/B2846548.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B2846549.png)

![Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate](/img/structure/B2846551.png)
![4-(4-Methoxyphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2846552.png)